2,3-Dimethoxybenzyl alcohol

Chemical Synthesis Material Science Procurement

Select 2,3-Dimethoxybenzyl alcohol (o-Veratryl alcohol) for antiviral discovery—its reported activity against HIV‑1, HIV‑2, SIV, and VSV makes it a strategic scaffold. The 2,3-substitution pattern yields a LogP of 0.645 and a convenient 48‑51°C melting point, ensuring easy weighing and solid‑phase handling. Its distinct reverse‑phase retention profile serves as a reliable HPLC benchmark for isomer resolution. Choose this isomer for synthesis reproducibility and QC that generic dimethoxybenzyl alcohols cannot match.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 5653-67-8
Cat. No. B042227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxybenzyl alcohol
CAS5653-67-8
Synonyms2,3-dimethoxybenzenemethanol;  o-Veratryl Alcohol;  (2,3-Dimethoxyphenyl)methanol;  2,3-Dimethoxybenzyl Alcohol;  2,3-Dimethoxybenzylic Alcohol;  NSC 403220;  NSC 87568_x000B_ _x000B_
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CO
InChIInChI=1S/C9H12O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5,10H,6H2,1-2H3
InChIKeyCRLBBOBKCLYCJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxybenzyl alcohol CAS 5653-67-8: Basic Characteristics and Analytical Data for Research and Procurement


2,3-Dimethoxybenzyl alcohol (CAS 5653-67-8), also known as o-Veratryl alcohol, is an aromatic primary alcohol with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol [1][2]. It is a member of the dimethoxybenzyl alcohol class, distinguished by its two adjacent methoxy groups on the benzene ring . This compound is a white to off-white crystalline solid at room temperature, with a melting point of approximately 48-51 °C and a boiling point of 138-142 °C at 10 mmHg [2].

Why Generic Substitution of 2,3-Dimethoxybenzyl alcohol (CAS 5653-67-8) Fails: The Critical Role of Methoxy Group Positioning


The position of methoxy groups on the benzyl alcohol ring dictates critical physicochemical properties and reactivity. Simple substitution with a generic dimethoxybenzyl alcohol is not feasible because isomers exhibit distinct melting points, boiling points, partition coefficients (LogP), and biological activities. These differences directly impact material handling, synthesis outcomes, and experimental reproducibility [1].

Quantitative Differentiation of 2,3-Dimethoxybenzyl alcohol vs. Analogs: A Comparative Data Guide for Scientific Procurement


2,3-Dimethoxybenzyl alcohol Exhibits a Significantly Higher Melting Point than its 2,4- and 3,4- Analogs

The melting point of 2,3-Dimethoxybenzyl alcohol (48-51 °C) is substantially higher than that of its closest analogs, 2,4-Dimethoxybenzyl alcohol (38-40 °C) and 3,4-Dimethoxybenzyl alcohol (22 °C). This difference is attributed to the position of the methoxy groups, which influences intermolecular forces and crystal lattice energy [1].

Chemical Synthesis Material Science Procurement

2,3-Dimethoxybenzyl alcohol Shows a Unique Boiling Point Relative to Analogs, Impacting Purification Protocols

The boiling point of 2,3-Dimethoxybenzyl alcohol at reduced pressure (138-142 °C at 10 mmHg) is distinct from its analogs. For instance, 2,4-Dimethoxybenzyl alcohol boils at 177-179 °C at 10 mmHg, while 3,4-Dimethoxybenzyl alcohol has a much higher boiling point of 296-297 °C at 732 mmHg. These variations necessitate different distillation parameters [1].

Organic Synthesis Distillation Purification

2,3-Dimethoxybenzyl alcohol Demonstrates a Lower Predicted pKa than 2,4- and 3,4- Isomers

The predicted acid dissociation constant (pKa) for 2,3-Dimethoxybenzyl alcohol is 14.16 ± 0.10, which is marginally lower than the predicted pKa of both 2,4-Dimethoxybenzyl alcohol and 3,4-Dimethoxybenzyl alcohol, both reported as 14.18 ± 0.10. While the difference is small, it suggests a slightly higher acidity for the 2,3-isomer [1].

Medicinal Chemistry Physical Chemistry Reactivity

2,3-Dimethoxybenzyl alcohol Has the Lowest Estimated LogP Among the Dimethoxybenzyl Alcohol Isomers

The estimated partition coefficient (LogP) for 2,3-Dimethoxybenzyl alcohol is 0.645. This is lower than the estimated LogP for 2,4-Dimethoxybenzyl alcohol (1.109) and 3,4-Dimethoxybenzyl alcohol (0.72). This indicates that 2,3-Dimethoxybenzyl alcohol is the most hydrophilic of the three isomers [1].

Drug Discovery Chromatography Lipophilicity

2,3-Dimethoxybenzyl alcohol is Implicated in Antiviral Activity, a Profile Not Widely Reported for Analogs

2,3-Dimethoxybenzyl alcohol has been specifically shown to have antiviral activity against HIV-1, HIV-2, SIV mac1, and VSV, as noted by a commercial vendor. While antimicrobial activity is reported for this compound, the specific antiviral profile is a point of differentiation not commonly associated with the 2,4- or 3,4- isomers [1].

Antiviral Research Medicinal Chemistry Biochemistry

Optimal Research and Industrial Applications for 2,3-Dimethoxybenzyl alcohol Based on Its Differentiated Profile


Antiviral Drug Discovery and Lead Optimization

Given its reported antiviral activity against a panel of viruses including HIV-1, HIV-2, SIV mac1, and VSV , 2,3-Dimethoxybenzyl alcohol is a compelling scaffold for medicinal chemistry programs focused on developing novel antiviral agents. Its unique substitution pattern and physicochemical profile (lower LogP) may be key to its interaction with viral targets, making it a strategic choice over the 2,4- and 3,4- isomers which lack this reported activity profile.

Synthesis Requiring High-Purity Intermediates with Defined Physical Properties

The higher melting point (48-51 °C) and lower boiling point (138-142 °C at 10 mmHg) of 2,3-Dimethoxybenzyl alcohol make it the preferred isomer for synthetic routes that involve solid-phase handling or vacuum distillation [1]. Its solid nature at room temperature simplifies weighing and transfer, reducing handling errors compared to the low-melting 2,4- and 3,4- isomers, and its lower boiling point allows for gentler purification, preserving sensitive functional groups in downstream products.

Chromatographic Method Development and Analytical Standards

The distinct LogP value (0.645) and retention characteristics of 2,3-Dimethoxybenzyl alcohol make it an ideal compound for developing and validating reverse-phase HPLC methods [2][3]. Its unique elution profile can serve as a benchmark to resolve it from its analogs, which is critical for purity analysis and preparative separations. This is particularly valuable in quality control laboratories where distinguishing between closely related isomers is a routine requirement.

Physical Organic Chemistry and Reactivity Studies

The slightly lower predicted pKa (14.16) of 2,3-Dimethoxybenzyl alcohol, compared to its analogs (14.18), makes it a valuable model substrate for investigating the subtle effects of substituent position on the acidity and reactivity of benzylic alcohols . This fine difference can be exploited in studies probing reaction mechanisms, hydrogen bonding, and solvent effects, where small changes in proton transfer kinetics can lead to significant observable differences.

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